Ibrutinib

Vue d'ensemble

Description

L’ibrutinib est un médicament de petite taille qui agit comme un inhibiteur irréversible de la tyrosine kinase de Bruton (BTK). Il est principalement utilisé dans le traitement de diverses malignités des cellules B, y compris la leucémie lymphoïde chronique, le lymphome à cellules du manteau et la macroglobulinémie de Waldenström . L’this compound a été approuvé pour la première fois par la Food and Drug Administration des États-Unis en novembre 2013 et est depuis devenu un élément crucial dans le traitement des cancers des cellules B .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l’ibrutinib implique plusieurs étapes clés :

Condensation et méthoxylation : Le chlorure de 4-benzyloxybenzoyle est mis en réaction avec le malononitrile et le sulfate de diméthyle pour produire du (méthoxy)vinylidènedicyanométhane de 4-benzyloxyphényle.

Cyclisation de pyrazole : L’intermédiaire est ensuite soumis à une cyclisation de pyrazole avec la 1-(3R-hydrazino-1-pipéridino)-2-propylène-1-cétone pour former la 1-[(3R)-[3-(4-benzyloxyphényl)-4-nitrile-5-amino-1H-pyrazole]-1-pipéridino]-2-propylène-1-cétone.

Cyclisation de pyrimidine : Finalement, la cyclisation de pyrimidine se produit pour produire l’this compound

Méthodes de production industrielle : La production industrielle de l’this compound implique généralement une synthèse à grande échelle utilisant les étapes mentionnées ci-dessus, avec une optimisation du rendement et de la pureté. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation et la chromatographie afin de garantir que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier au niveau de la fraction phénoxyphényle.

Réduction : Les réactions de réduction peuvent cibler le groupe nitrile présent dans la molécule.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipéridine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions impliquent souvent l’utilisation de nucléophiles forts comme l’hydrure de sodium ou le tert-butylate de potassium

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs covalents et leurs interactions avec les protéines cibles.

Biologie : Étudié pour ses effets sur la signalisation du récepteur des cellules B et son rôle dans la fonction des cellules immunitaires.

Médecine : Largement utilisé dans les essais cliniques pour diverses malignités des cellules B et d’autres cancers. .

Applications De Recherche Scientifique

Chronic Lymphocytic Leukemia (CLL)

Ibrutinib has been extensively studied and approved for use in both frontline and relapsed/refractory settings for CLL:

- Frontline Therapy : The RESONATE-2 trial demonstrated that this compound monotherapy significantly improved progression-free survival (PFS) compared to chlorambucil, with a median PFS of 8.9 years versus 1.3 years .

- Combination Therapy : The E1912 trial showed that the combination of this compound and rituximab (IR) provided superior outcomes compared to fludarabine, cyclophosphamide, and rituximab (FCR), particularly in patients with both mutated and unmutated immunoglobulin heavy chain variable region (IGHV) genes .

Mantle Cell Lymphoma (MCL)

This compound is also approved for MCL, particularly in patients with relapsed or refractory disease:

- First-Line Treatment : The SHINE trial revealed that this compound combined with bendamustine-rituximab significantly reduced the risk of disease progression or death by 25% compared to placebo plus bendamustine-rituximab in older patients .

- Long-Term Efficacy : Data from the trial indicated a median PFS of 6.7 years for patients receiving the this compound combination regimen .

Case Study 1: this compound in Elderly Patients with CLL

A cohort study involving elderly patients with untreated CLL showcased that those receiving this compound experienced significant improvements in overall survival (OS) and quality of life compared to traditional therapies. Many patients reported sustained remission over extended follow-up periods, underscoring the drug's long-term efficacy .

Case Study 2: Combination Therapy in MCL

In a clinical setting, a patient diagnosed with MCL received a combination therapy regimen involving this compound and rituximab after failing previous treatments. The patient achieved a complete response (CR) within six months, demonstrating the effectiveness of this approach in managing resistant forms of MCL .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects including:

- Lymphocytosis : A common occurrence during treatment, often resolving over time .

- Cardiovascular Events : Increased risk of atrial fibrillation has been noted, necessitating monitoring during therapy .

- Gastrointestinal Issues : Diarrhea and nausea are frequently reported but manageable with supportive care.

Comparative Efficacy

The following table summarizes key findings from pivotal clinical trials comparing this compound to standard therapies:

Mécanisme D'action

L’ibrutinib exerce ses effets en se liant de manière irréversible au résidu cystéine-481 du site actif de la tyrosine kinase de Bruton. Cette liaison inhibe l’activité kinase de BTK, bloquant ainsi la voie de signalisation du récepteur des cellules B. Cette inhibition conduit à une réduction de la prolifération et de la survie des cellules B malignes . De plus, l’this compound affecte d’autres kinases telles que les kinases Src du domaine C-terminal, contribuant à ses effets thérapeutiques .

Composés similaires :

Acalabrutinib : Un autre inhibiteur de BTK avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Zanubrutinib : Un inhibiteur de BTK de deuxième génération avec une sélectivité améliorée et des effets hors cible réduits.

Tirabrutinib : Un inhibiteur de BTK utilisé dans le traitement des malignités des cellules B en mettant l’accent sur la réduction des effets indésirables

Comparaison : L’this compound est unique par sa capacité à se lier de manière irréversible à BTK, offrant une inhibition durable de la voie du récepteur des cellules B. Par rapport à l’acalabrutinib et au zanubrutinib, l’this compound a une gamme plus large de cibles kinases, ce qui peut conduire à un spectre plus large d’effets thérapeutiques mais aussi à un potentiel plus élevé d’effets secondaires . L’acalabrutinib et le zanubrutinib sont conçus pour offrir une inhibition plus sélective, réduisant potentiellement les effets indésirables tout en maintenant l’efficacité .

Comparaison Avec Des Composés Similaires

Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.

Tirabrutinib: A BTK inhibitor used in the treatment of B-cell malignancies with a focus on reducing adverse effects

Comparison: Ibrutinib is unique in its ability to irreversibly bind to BTK, providing sustained inhibition of the B-cell receptor pathway. Compared to acalabrutinib and zanubrutinib, this compound has a broader range of kinase targets, which can lead to a wider spectrum of therapeutic effects but also a higher potential for side effects . Acalabrutinib and zanubrutinib are designed to offer more selective inhibition, potentially reducing adverse effects while maintaining efficacy .

Activité Biologique

Ibrutinib is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are crucial for understanding its therapeutic potential and optimizing treatment regimens.

This compound exerts its effects by covalently binding to the cysteine residue (Cys481) in the BTK enzyme, leading to the inhibition of B-cell receptor (BCR) signaling pathways. This inhibition results in decreased survival and proliferation of malignant B-cells. Additionally, this compound affects other signaling pathways, including those involving NF-κB, which further contributes to its anti-tumor activity .

Pharmacokinetics and Dose Optimization

Clinical studies have demonstrated that this compound maintains significant biological activity even at reduced doses. A pilot study indicated that after an initial cycle at 420 mg/day, doses could be safely reduced to 280 mg/day or even 140 mg/day without losing BTK occupancy or downstream signaling efficacy. Specifically, BTK occupancy remained above 95% at these lower doses, suggesting effective therapeutic outcomes while potentially reducing adverse effects .

Table: Pharmacokinetic Data Summary

| Dose (mg/day) | BTK Occupancy (%) | CCL3 Reduction (%) | CCL4 Reduction (%) |

|---|---|---|---|

| 420 | >95 | Baseline | Baseline |

| 280 | 99 | Significant | Significant |

| 140 | >95 | Similar to higher doses | Similar to higher doses |

Clinical Efficacy

This compound has been shown to significantly improve progression-free survival (PFS) in patients with CLL compared to traditional therapies. The RESONATE-2 trial established its role as a frontline therapy, demonstrating superior outcomes compared to chlorambucil . Furthermore, studies combining this compound with rituximab have indicated enhanced remission rates and lower residual disease levels in patients .

Case Study: this compound in CLL Treatment

A notable case involved a patient treated with this compound who initially presented with high-risk CLL. Following treatment initiation at 420 mg/day, the patient achieved a complete response within six months. Subsequent dose adjustments to 140 mg/day maintained disease control with minimal side effects. This case exemplifies the potential for dose optimization while retaining therapeutic efficacy .

Adverse Effects and Management

While generally well-tolerated, this compound is associated with adverse effects such as atrial fibrillation and bleeding risks. Monitoring and managing these side effects are critical components of treatment protocols. Studies suggest that lower doses may mitigate these risks without compromising efficacy .

Propriétés

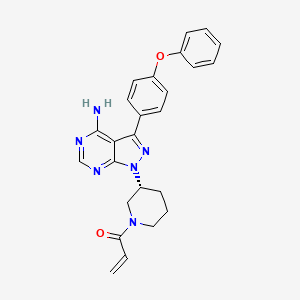

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893450 | |

| Record name | Ibrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Freely soluble in dimethyl sulfoxide; soluble in methanol | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBRUTINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ibrutinib is an inhibitor of Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition. The inhibition of BTK plays a role in the B-cell receptor signaling and thus, the presence of ibrutinib prevents the phosphorylation of downstream substrates such as PLC-γ., Ibrutinib is a novel oral tyrosine kinase inhibitor that irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase). BTK has been found to be important in the function of B-cell receptor signaling and therefore in the maintenance and expansion of various B-cell malignancies including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Targeting BTK with ibrutinib has been found to be an effective strategy in treating these malignancies. Phase I clinical testing in non-Hodgkin's lymphomas and CLL showed that the drug was extremely well tolerated with no major dose-limiting toxicities and a 54% overall response rate. Subsequently, two phase Ib/II studies were performed on patients with CLL, one in relapsed/refractory CLL and one in previously untreated elderly patients with CLL. Both of these studies continued to show good tolerability of the drug and an overall response rate of about 71% with extended duration of response. Another phase II study using ibrutinib in relapsed/refractory MCL was conducted and also showed that it was well tolerated with an overall response rate of 68% and extended duration of response. Due to these results, the U.S. Food and Drug Administration granted accelerated approval for ibrutinib in November 2013 for patients with MCL who had received at least one prior therapy and in February 2014 for patients with CLL who had received at least one prior therapy. This review will discuss the preclinical pharmacology, pharmacokinetics and clinical efficacy to date of ibrutinib in the treatment of CLL and MCL., ... In this study we report for the first time that ibrutinib is cytotoxic to malignant plasma cells from patients with multiple myeloma (MM) and furthermore that treatment with ibrutinib significantly augments the cytotoxic activity of bortezomib and lenalidomide chemotherapies. We describe that the cytotoxicity of ibrutinib in MM is mediated via an inhibitory effect on the nuclear factor-(k)B (NF-(k)B) pathway. Specifically, ibrutinib blocks the phosphorylation of serine-536 of the p65 subunit of NF-(k)B, preventing its nuclear translocation, resulting in down-regulation of anti-apoptotic proteins Bcl-xL, FLIP(L) and survivin and culminating in caspase-mediated apoptosis within the malignant plasma cells...., Mantle cell lymphoma (MCL) is an aggressive B-cell malignancy that characteristically shows overexpression of cyclin-D1 due to an alteration in the t(11;14)(q13;q32) chromosomal region. Although there are some promising treatment modalities, great majority of patients with this disease remain incurable. The B-cell antigen receptor (BCR) signaling plays a crucial role in B-cell biology and lymphomagenesis. Bruton tyrosine kinase (BTK) has been identified as a key component of the BCR signaling pathway. Evidence suggests that the blockade of BTK activity by potent pharmacologic inhibitors attenuates BCR signaling and induces cell death. Notably, the expression levels and the role of BTK in MCL survival are still elusive. Here, we demonstrated a moderate to strong BTK expression in all MCL cases (n=19) compared to benign lymphoid tissues. Treatment of MCL cell lines (Mino or Jeko-1) with a potent BTK pharmacologic inhibitor, Ibrutinib, decreased phospho-BTK-Tyr(223) expression. Consistent with this observation, Ibrutinib inhibited the viability of both Mino and JeKo-1 cells in concentration- and time-dependent manners. Ibrutinib also induced a concentration-dependent apoptosis in both cell lines. Consistently, Ibrutinib treatment decreased the levels of anti-apoptotic Bcl-2, Bcl-xL, and Mcl-1 protein. These findings suggest that BTK signaling plays a critical role in MCL cell survival, and the targeting of BTK could represent a promising therapeutic modality for aggressive lymphoma., Ibrutinib is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways. BTK's role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion. Nonclinical studies show that ibrutinib inhibits malignant B-cell proliferation and survival in vivo as well as cell migration and substrate adhesion in vitro. | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBRUTINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

936563-96-1 | |

| Record name | Ibrutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X70OSD4VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IBRUTINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-158ºC | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.